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Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic
Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of
publicly available experimental spectra for this specific compound, this guide presents a
combination of predicted data and experimental data from structurally similar compounds. This
approach allows for a comprehensive understanding of the anticipated chemical shifts and
provides a valuable resource for the characterization of this and related molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for (2,6-Dibromopyridin-3-yl)methanol are
summarized in the table below. These values are calculated based on established models that

consider the electronic environment of each carbon atom.
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Carbon Atom Predicted Chemical Shift (ppm)
Cc2 ~142

C6 ~142

Cc4 ~140

C3 ~135

C5 ~125

CH20H ~60

Comparative 13C NMR Data of Related Compounds

To provide context and support for the predicted data, the following table summarizes the
experimental 13C NMR data for several structurally related pyridine derivatives. These
compounds share key structural features with (2,6-Dibromopyridin-3-yl)methanol and offer
valuable insights into the expected chemical shift ranges.
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Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for

heterocyclic compounds such as (2,6-Dibromopyridin-3-yl)methanol.

1. Sample Preparation:

o Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCI3, DMSO-d6).
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» Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

e Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
e Nucleus: 13C

e Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker
instruments).

e Acquisition Parameters:

o

Spectral Width: 0 to 200 ppm.

[¢]

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Acquisition Time: Approximately 1-2 seconds.

e Processing:

[¢]

Apply a line broadening factor of 1-2 Hz.

[e]

Fourier transform the free induction decay (FID).

[e]

Phase and baseline correct the spectrum.

o

Reference the spectrum to the solvent peak (e.g., CDCI3 at 77.16 ppm).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized
compound like (2,6-Dibromopyridin-3-yl)methanol, incorporating 13C NMR analysis.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (2,6-Dibromopyridin-3-yl)methanol

Purification (e.g., Chromatography)

1H NMR Spectroscopy 13C NMR Spectroscopy Mass Spectrometry

Spectral Data Analysis and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

¢ To cite this document: BenchChem. [Technical Guide: 13C NMR Data for (2,6-
Dibromopyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151005#13c-nmr-data-for-2-6-dibromopyridin-3-yl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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